

# 1,1-Dichlorocyclopropane ring strain energy calculation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,1-Dichlorocyclopropane

Cat. No.: B3049490

[Get Quote](#)

An In-depth Technical Guide for the Determination of **1,1-Dichlorocyclopropane** Ring Strain Energy

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for the unique conformational constraints and electronic properties it imparts to bioactive molecules.<sup>[1]</sup> The inherent ring strain energy (RSE) of the cyclopropane ring, approximately 27.5 kcal/mol, is a primary driver of its chemical reactivity and utility as a synthetic building block.<sup>[1][2][3]</sup> Substitution on the ring, particularly with bulky and electronegative groups like halogens, can significantly modulate this strain, thereby altering the molecule's stability, reactivity, and pharmacological profile. This technical guide provides a comprehensive framework for the determination of the ring strain energy of **1,1-dichlorocyclopropane**, a common substituted cyclopropane. We present both field-proven experimental and robust computational methodologies, offering detailed, step-by-step protocols designed for practical application in a research setting. This document is structured to serve as a self-validating guide, grounding all claims and protocols in authoritative sources and providing the causal logic behind methodological choices.

## The Concept of Ring Strain in Substituted Cyclopropanes

Ring strain is the excess potential energy within a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free state.<sup>[4][5]</sup> In cyclopropane, this energy is primarily a combination of two factors:

- Angle Strain: The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for  $sp^3$ -hybridized carbon. This orbital misalignment weakens the C-C bonds.<sup>[2][6][7]</sup>
- Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, leading to repulsive steric interactions.<sup>[2][6]</sup>

The introduction of geminal dichloro-substituents at the C1 position introduces additional complexity. The bulky chlorine atoms can increase steric interactions, and their electronegativity alters the electronic structure and bond lengths of the ring, collectively influencing the total ring strain. Quantifying this change is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

## Experimental Determination via Combustion Calorimetry

The classical and most direct experimental method for determining ring strain relies on measuring the molecule's heat of formation ( $\Delta H^\circ_f$ ). The ring strain energy is defined as the difference between the experimentally measured  $\Delta H^\circ_f$  and a theoretical  $\Delta H^\circ_f$  for a hypothetical, strain-free analogue of the molecule.<sup>[4][8]</sup>

## Principle of Operation

The experimental heat of formation is typically derived from the heat of combustion ( $\Delta H^\circ_c$ ), measured using bomb calorimetry. The process involves:

- Combusting a precise mass of the substance (**1,1-dichlorocyclopropane**) in a high-pressure oxygen environment within a calorimeter.
- Measuring the temperature change of the surrounding medium (usually water) to calculate the heat released.

- Using Hess's Law and the known heats of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and HCl) to calculate the standard enthalpy of formation of the compound.

The strain-free enthalpy of formation is calculated using Benson's Group Increment Theory, which assigns specific enthalpy values to atomic groups based on their bonding environment, derived from a large dataset of strain-free acyclic molecules.[\[9\]](#)

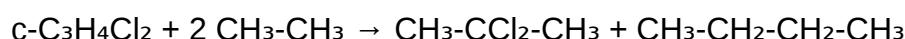
Ring Strain Energy (RSE) = ΔH°f (experimental) - ΔH°f (strain-free group increments)

## Experimental Data for 1,1-Dichlorocyclopropane

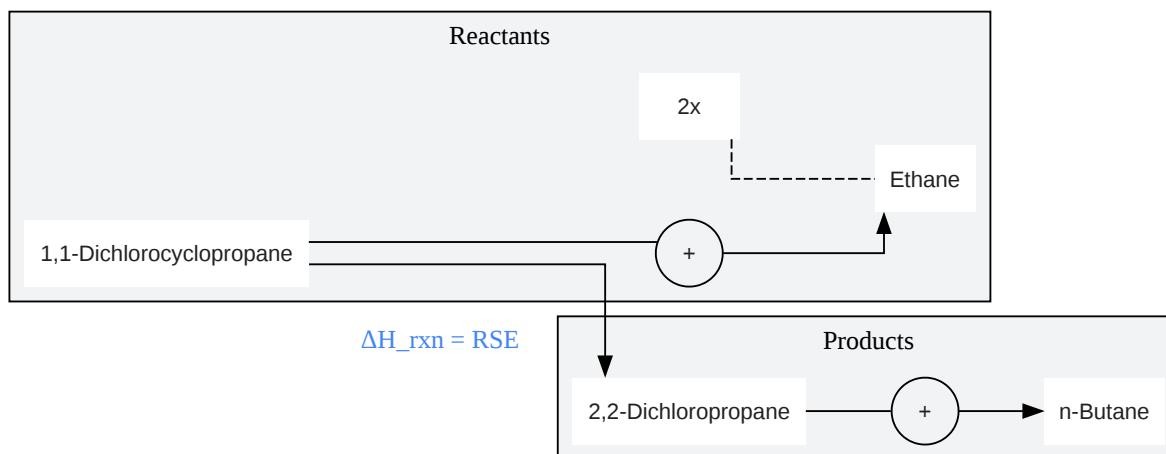
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides curated thermochemical data. For liquid **1,1-dichlorocyclopropane**, the key experimental value is:

| Property      | Value                                        | Source                                                                   |
|---------------|----------------------------------------------|--------------------------------------------------------------------------|
| ΔH°f (liquid) | -85.8 ± 2.1 kJ/mol (-20.5 ± 0.5 kcal/mol)    | Kolesov, V.P., et al., 1970 <a href="#">[10]</a><br><a href="#">[11]</a> |
| ΔH°c (liquid) | -1487.8 ± 2.1 kJ/mol (-355.6 ± 0.5 kcal/mol) | Kolesov, V.P., et al., 1970 <a href="#">[10]</a><br><a href="#">[11]</a> |

Note: For direct comparison with computational results, the gas-phase enthalpy of formation is preferred. This requires the enthalpy of vaporization (ΔH°vap), for which a reliable experimental value is not consistently available.


## Computational Determination via Homodesmotic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, accurate, and resource-efficient alternative for calculating RSE.[\[12\]](#)[\[13\]](#) The most robust method involves the use of theoretical reactions, known as homodesmotic reactions, which are designed to cancel out systematic errors inherent in computational models.[\[14\]](#)[\[15\]](#)[\[16\]](#)

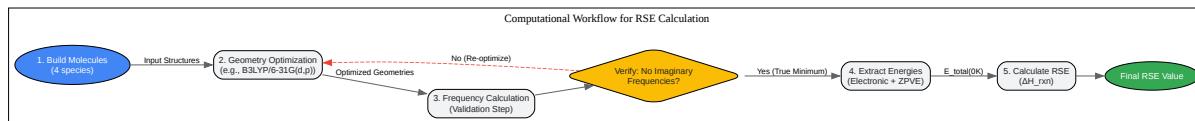

## The Logic of Homodesmotic Reactions

A homodesmotic reaction is a hypothetical reaction where the number of atoms of each element, the number of bonds of each type (e.g., C-C, C-H, C-Cl), and the number of carbon atoms in each state of hybridization with a specific number of attached hydrogens are conserved on both the reactant and product sides.[15][17] By ensuring such a strict balance, the enthalpy change of the reaction ( $\Delta H_{rxn}$ ) isolates the energy component of interest—in this case, the ring strain—while other energetic contributions (like standard bond energies) are effectively canceled out. The calculated  $\Delta H_{rxn}$  is a direct measure of the RSE.[14][16]

For **1,1-dichlorocyclopropane**, a properly balanced homodesmotic reaction is:



The calculated enthalpy of this reaction directly corresponds to the ring strain energy of **1,1-dichlorocyclopropane**.




[Click to download full resolution via product page](#)

Caption: Homodesmotic reaction for calculating RSE.

## Self-Validating Computational Protocol

This protocol outlines the steps using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.



[Click to download full resolution via product page](#)

Caption: A self-validating DFT workflow for RSE.

#### Step-by-Step Methodology:

- Molecular Structure Generation:
  - Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structures for all four molecules in the homodesmotic reaction: **1,1-dichlorocyclopropane**, ethane, 2,2-dichloropropane, and n-butane.
- Geometry Optimization:
  - Causality: This step finds the lowest energy conformation (the most stable structure) for each molecule on the potential energy surface. An inaccurate geometry will lead to an inaccurate energy and a flawed final result.
  - Protocol: Submit each structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and reliable level of theory for this task is B3LYP/6-31G(d,p).[12]
- Frequency Calculation & Verification (Self-Validation):

- Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. The calculation must be redone if this occurs.
- Protocol: Perform a frequency calculation on each of the optimized geometries from Step 2 at the same level of theory. Confirm that the output lists zero imaginary frequencies. This calculation also provides the Zero-Point Vibrational Energy (ZPVE), which is a necessary quantum mechanical correction to the total energy.

- Energy Extraction:
  - From the frequency calculation output file for each molecule, extract two values:
    - The final electronic energy (often labeled SCF Done, E(RB3LYP), or similar).
    - The Zero-Point Vibrational Energy (ZPVE).
  - Calculate the total energy at 0 Kelvin:  $E_0 = E_{\text{electronic}} + \text{ZPVE}$ .
- Ring Strain Energy Calculation:
  - Apply the energies obtained in Step 4 to the homodesmotic reaction equation:  $\text{RSE} = [\text{E}_0(\text{C-C}_3\text{H}_4\text{Cl}_2) + 2 * \text{E}_0(\text{ethane})] - [\text{E}_0(\text{CH}_3\text{-CCl}_2\text{-CH}_3) + \text{E}_0(\text{CH}_3\text{-CH}_2\text{-CH}_2\text{-CH}_3)]$
  - Convert the final energy from Hartrees (the standard output unit) to a more conventional unit like kcal/mol (1 Hartree = 627.509 kcal/mol).

## Summary of Findings and Comparative Analysis

The table below compares the known RSE of the parent cyclopropane with the expected outcome for **1,1-dichlorocyclopropane** based on the described methodologies.

| Compound                  | Method                  | Key Parameter / Value                                                                 | Ring Strain Energy (kcal/mol) |
|---------------------------|-------------------------|---------------------------------------------------------------------------------------|-------------------------------|
| Cyclopropane ( $C_3H_6$ ) | Experimental            | $\Delta H^\circ_f$ (gas) = +12.7 kcal/mol                                             | ~27.5[1][3]                   |
| Cyclopropane ( $C_3H_6$ ) | Computational (Typical) | $\Delta H_{rxn}$ for $c-C_3H_6 + 3CH_3CH_3 \rightarrow 3CH_3CH_2CH_3$                 | ~27-28[6][9]                  |
| 1,1-Dichlorocyclopropane  | Experimental            | $\Delta H^\circ_f$ (liquid) = -20.5 kcal/mol[10][11]                                  | Requires group increments     |
| 1,1-Dichlorocyclopropane  | Computational (DFT)     | $\Delta H_{rxn}$ for $c-C_3H_4Cl_2 + 2CH_3CH_3 \rightarrow CH_3CCl_2CH_3 + C_4H_{10}$ | To be calculated              |

Discussion: The substitution of two hydrogen atoms with two chlorine atoms on the same carbon is expected to increase the ring strain relative to the parent cyclopropane. This is due to a combination of factors including Thorpe-Ingold effects that can compress the internal ring angles and potential steric repulsion between the chlorine atoms and the adjacent methylene groups. The computational protocol described above provides a robust and reliable means to quantify this increase in strain energy, offering critical insights for synthetic planning and molecular design.

## References

- Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [\[Link\]](#)
- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [\[Link\]](#)
- How to calculate ring strain energy? Chemistry Stack Exchange. [\[Link\]](#)
- Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax. [\[Link\]](#)
- The group equivalent reaction: An improved method for determining ring strain energy. ScienceDirect. [\[Link\]](#)
- Experimental determination of ring strain energy. Chemistry Stack Exchange. [\[Link\]](#)
- Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. [\[Link\]](#)

- Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. National Institutes of Health (NIH). [\[Link\]](#)
- Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [\[Link\]](#)
- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [\[Link\]](#)
- Conventional strain energy estimates for cyclopropane...
- Strain Energy of Small Ring Hydrocarbons. Influence of C–H Bond Dissociation Energies.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [\[Link\]](#)
- Strain in Cycloalkane Rings. Chemistry LibreTexts. [\[Link\]](#)
- Chemical Properties of Cyclopropane, 1,1-dichloro- (CAS 2088-35-9). Cheméo. [\[Link\]](#)
- Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [\[Link\]](#)
- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic
- Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem. [\[Link\]](#)
- Comparing Models for Measuring Ring Strain of Common Cycloalkanes. The Journal of the South Carolina Academy of Science. [\[Link\]](#)
- CYCLOPROPANE RING STRAIN.
- Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [\[Link\]](#)
- Beyond Strain Release: Delocalization-Enabled Organic Reactivity. National Institutes of Health (NIH). [\[Link\]](#)
- Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of  $C_3H_6-n(NO_2)_n$  ( $n = 3-6$ ). EngagedScholarship@CSU. [\[Link\]](#)
- Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. Royal Society of Chemistry. [\[Link\]](#)
- DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. American Chemical Society. [\[Link\]](#)
- The Thermal Decomposition of **1,1-Dichlorocyclopropane**. Scribd. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]

- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]
- 11. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]
- 12. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 13. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,1-Dichlorocyclopropane ring strain energy calculation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049490#1-1-dichlorocyclopropane-ring-strain-energy-calculation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)